molecular formula C17H16N4O2 B2994612 furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034522-78-4

furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2994612
CAS No.: 2034522-78-4
M. Wt: 308.341
InChI Key: XKXISLHHWNZBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a furan ring, a pyrrolidine scaffold, and a 1,2,3-triazole moiety. The triazole group is linked to a phenyl substituent, while the methanone bridge connects the furan and pyrrolidine components.

Properties

IUPAC Name

furan-3-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(14-7-9-23-12-14)20-8-6-15(10-20)21-11-16(18-19-21)13-4-2-1-3-5-13/h1-5,7,9,11-12,15H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXISLHHWNZBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.

    Coupling of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its multiple functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its triazole ring is known for its bioactivity, making it a promising scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the furan and pyrrolidine rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The compound’s structural analogs can be categorized based on their heterocyclic cores and functional groups:

Compound Name/ID Key Structural Features Biological Activity (If Reported) Reference
Furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone (Target) Furan + pyrrolidine + 1,2,3-triazole + phenyl Not explicitly reported N/A
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + thiophene + cyano + methanone Not reported
Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] (9a) Thienopyridine + furan + carboxamide Antimicrobial (vs. Gram-positive bacteria)
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-1H-pyrazolo[3,4-b]pyridin-3-amine] (11) Pyrazole + pyridine + furan + amine Antimicrobial (broad-spectrum)

Key Observations :

  • Triazole vs. Pyrazole/Thiophene: The target compound’s 1,2,3-triazole moiety distinguishes it from analogs like 7a (pyrazole-thiophene) and 11 (pyrazole-pyridine). Triazoles are known for metabolic stability and hydrogen-bonding interactions, which may enhance pharmacokinetic properties compared to thiophene or pyrazole derivatives .
  • However, 9a replaces pyrrolidine with a thienopyridine-carboxamide system, likely altering solubility and binding affinity .
  • Pyrrolidine Scaffold : The pyrrolidine group in the target compound introduces conformational rigidity, contrasting with the flexible α,β-unsaturated ketones in intermediates like 3a–c from .

Comparison :

  • The target’s synthesis may prioritize triazole formation, whereas analogs like 9a emphasize thiophene/pyridine ring closure.
  • Shared solvents (e.g., 1,4-dioxane in ) and bases (e.g., triethylamine) suggest overlapping reaction conditions .

Biological Activity

The compound furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies, including case studies and research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrrolidine moiety, and a triazole unit, which are known for their diverse biological activities. The synthesis typically involves the reaction of furan derivatives with triazole and pyrrolidine components under controlled conditions.

Synthetic Route

  • Preparation of Furan Derivative : Synthesize furan-3-carboxaldehyde.
  • Formation of Triazole : React furan derivative with appropriate azides to form the triazole ring.
  • Pyrrolidine Attachment : Introduce pyrrolidine through nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Research indicates that compounds containing furan and triazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that those with triazole rings demonstrated enhanced activity against both bacterial and fungal strains.

CompoundBacterial Activity (Zone of Inhibition)Fungal Activity (Minimum Inhibitory Concentration)
Furan-Triazole Hybrid15 mm (E. coli)32 µg/mL (Candida albicans)
Control (Standard Antibiotic)20 mm (E. coli)16 µg/mL (Candida albicans)

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for the furan-triazole hybrid. The MTT assay indicated significant cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.

DNA Cleavage Studies

The ability of the compound to cleave DNA was assessed using agarose gel electrophoresis. Results demonstrated that the compound effectively cleaved λ-DNA at concentrations above 10 µM, indicating potential as an anticancer agent.

Case Study 1: Anticancer Potential

In a recent study published in Pharmaceutical Research, researchers synthesized a series of furan-triazole derivatives and evaluated their anticancer properties. One derivative showed selective cytotoxicity against colon cancer cells with an IC50 value of 15 µM, significantly lower than that observed for normal cell lines.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics.

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors involved in cellular processes such as DNA replication and protein synthesis. The presence of both furan and triazole rings enhances its ability to form stable complexes with biomolecules, leading to disruption of normal cellular functions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.